molecular formula C14H18BrNO B13303678 [1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine

[1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl](methyl)amine

Cat. No.: B13303678
M. Wt: 296.20 g/mol
InChI Key: WFVFFMCXZLTUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine typically involves the bromination of 7-methyl-1-benzofuran, followed by a series of reactions to introduce the amine group. The general synthetic route can be summarized as follows:

    Bromination: 7-methyl-1-benzofuran is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Alkylation: The brominated intermediate is then subjected to alkylation using a suitable alkylating agent to introduce the 2-methylpropyl group.

    Amination: Finally, the alkylated intermediate undergoes amination with methylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine
  • 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
  • 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)ethan-1-amine

Uniqueness

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropyl(methyl)amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

1-(5-bromo-7-methyl-1-benzofuran-2-yl)-N,2-dimethylpropan-1-amine

InChI

InChI=1S/C14H18BrNO/c1-8(2)13(16-4)12-7-10-6-11(15)5-9(3)14(10)17-12/h5-8,13,16H,1-4H3

InChI Key

WFVFFMCXZLTUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C(C(C)C)NC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.